Cas no 1443337-05-0 (2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol)

2-(Cyclohexylmethoxymethyl)-4-fluorobenzenethiol is a specialized organosulfur compound featuring a fluorinated aromatic ring and a cyclohexylmethoxymethyl substituent. The presence of the thiol (–SH) group enables its utility as a versatile building block in organic synthesis, particularly for the formation of thioethers or metal-thiolate complexes. The fluorine atom enhances reactivity and selectivity in cross-coupling reactions, while the cyclohexylmethoxymethyl moiety contributes to steric and electronic modulation, improving stability and solubility in nonpolar media. This compound is well-suited for applications in pharmaceutical intermediates, ligand design, and materials science, where controlled functionalization and structural precision are critical. Its balanced reactivity profile makes it a valuable reagent for advanced synthetic methodologies.
2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol structure
1443337-05-0 structure
Product name:2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol
CAS No:1443337-05-0
MF:C14H19FOS
MW:254.363466501236
MDL:MFCD19443114
CID:5209394

2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol Chemical and Physical Properties

Names and Identifiers

    • 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol
    • Benzenethiol, 2-[(cyclohexylmethoxy)methyl]-4-fluoro-
    • MDL: MFCD19443114
    • Inchi: 1S/C14H19FOS/c15-13-6-7-14(17)12(8-13)10-16-9-11-4-2-1-3-5-11/h6-8,11,17H,1-5,9-10H2
    • InChI Key: IXCIMZORKFXRLO-UHFFFAOYSA-N
    • SMILES: C1(S)=CC=C(F)C=C1COCC1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4

2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB435049-5g
2-[(Cyclohexanemethoxy)methyl]-4-fluorothiophenol; .
1443337-05-0
5g
€1373.40 2023-09-04
abcr
AB435049-5 g
2-[(Cyclohexanemethoxy)methyl]-4-fluorothiophenol; .
1443337-05-0
5g
€1373.40 2023-06-16
abcr
AB435049-1 g
2-[(Cyclohexanemethoxy)methyl]-4-fluorothiophenol; .
1443337-05-0
1g
€594.40 2023-06-16
abcr
AB435049-1g
2-[(Cyclohexanemethoxy)methyl]-4-fluorothiophenol; .
1443337-05-0
1g
€1621.70 2025-02-21

Additional information on 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol

2-(Cyclohexylmethoxymethyl)-4-Fluorobenzenethiol: An Overview of a Promising Compound in Medicinal Chemistry

2-(Cyclohexylmethoxymethyl)-4-fluorobenzenethiol (CAS No. 1443337-05-0) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs and pharmaceuticals. This article aims to provide a comprehensive overview of 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

2-(Cyclohexylmethoxymethyl)-4-fluorobenzenethiol is a thiol derivative with a cyclohexylmethoxy substituent and a fluorine atom. The presence of these functional groups imparts unique chemical properties to the molecule. The thiol group (–SH) is known for its reactivity and ability to form disulfide bonds, which are crucial in various biological processes. The cyclohexylmethoxy group adds steric bulk and hydrophobicity, while the fluorine atom enhances the molecule's lipophilicity and metabolic stability. These properties make 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol an attractive candidate for drug design and development.

Synthesis Methods

The synthesis of 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 4-fluorothiophenol with cyclohexylmethyl chloromethyl ether in the presence of a base such as potassium carbonate. This method typically yields high purity products with good yields. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, which can provide additional synthetic flexibility and control over the final product's structure.

Biological Activities

2-(Cyclohexylmethoxymethyl)-4-fluorobenzenethiol has shown promising biological activities in several preclinical studies. One notable application is its potential as an antioxidant agent. The thiol group can scavenge reactive oxygen species (ROS), which are implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the compound has demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In cancer research, 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that it can selectively target cancer cells while sparing normal cells, making it a potential lead compound for the development of anticancer drugs. The mechanism of action involves the modulation of signaling pathways associated with cell survival and proliferation.

Recent Research Advancements

The field of medicinal chemistry is continually evolving, and recent research has shed new light on the potential applications of 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that it interferes with viral replication by targeting specific viral proteins involved in RNA synthesis.

In another study, scientists explored the use of 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol as a scaffold for developing novel antibiotics. The compound was modified to enhance its antibacterial activity against multidrug-resistant bacteria. The results were promising, with several derivatives showing strong activity against both Gram-positive and Gram-negative bacteria.

Conclusion

2-(Cyclohexylmethoxymethyl)-4-fluorobenzenethiol (CAS No. 1443337-05-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure endows it with valuable properties that make it suitable for drug design and development. From its antioxidant and anti-inflammatory activities to its antiviral and antibacterial properties, this compound continues to be an area of active research. As more studies are conducted, it is likely that new therapeutic applications will emerge, further solidifying the importance of 2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol in the pharmaceutical industry.

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Amadis Chemical Company Limited
(CAS:1443337-05-0)2-(cyclohexylmethoxymethyl)-4-fluorobenzenethiol
A1129448
Purity:99%
Quantity:1g
Price ($):961.0